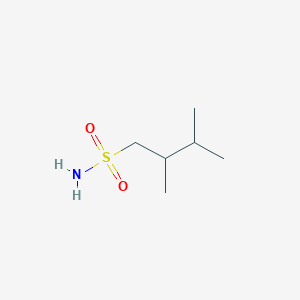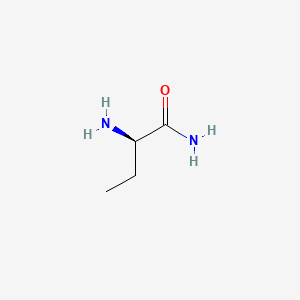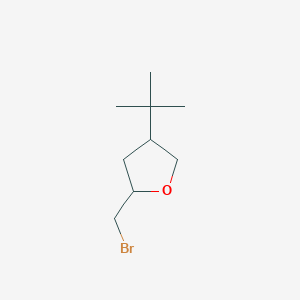
2-(Bromomethyl)-4-tert-butyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-tert-butyloxolane is an organic compound that features a bromomethyl group attached to an oxolane ring, with a tert-butyl group at the 4-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-tert-butyloxolane typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or acetone, and the mixture is irradiated with light to initiate the radical bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature and light exposure, which are crucial for the bromination process .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-tert-butyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is 4-tert-butyloxolane.
科学的研究の応用
2-(Bromomethyl)-4-tert-butyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-(Bromomethyl)-4-tert-butyloxolane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The oxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules. The tert-butyl group adds steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in having a bromomethyl group but differs in the aromatic ring structure.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxolane ring.
Ethyl 2-(bromomethyl)acrylate: Features a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-4-tert-butyloxolane is unique due to its combination of an oxolane ring, a bromomethyl group, and a tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
2-(bromomethyl)-4-tert-butyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
InChIキー |
OGJVXDKKBLBMRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC(OC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




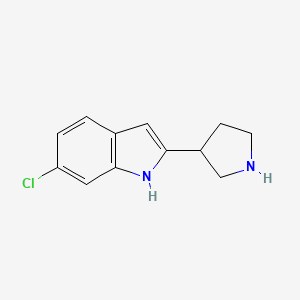
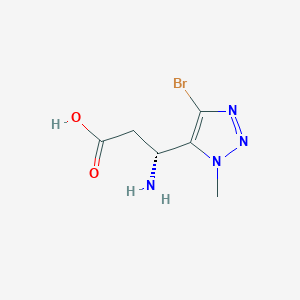
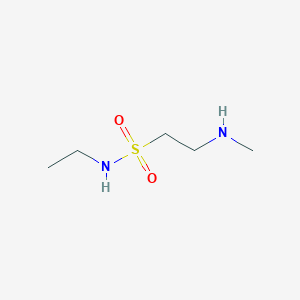

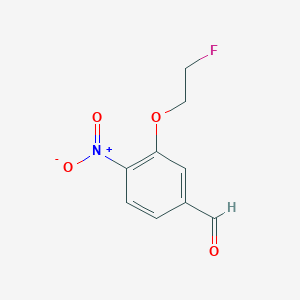
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
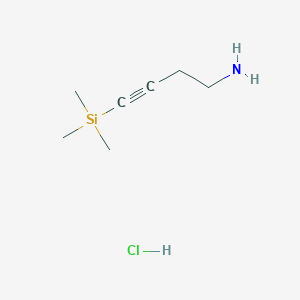

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
